molecular formula C6H10Na4O12P2 B12410386 Fosfructose-2-13C (sodium)

Fosfructose-2-13C (sodium)

Cat. No.: B12410386
M. Wt: 429.04 g/mol
InChI Key: MVVGIYXOFMNDCF-PMPUIEPHSA-J
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fosfructose-2-13C (sodium) involves the incorporation of the carbon-13 isotope into the fosfructose molecule. This can be achieved through various synthetic routes, including enzymatic and chemical methods. The reaction conditions typically involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope.

Industrial Production Methods: Industrial production of Fosfructose-2-13C (sodium) often involves large-scale synthesis using labeled glucose or fructose as starting materials. The process may include steps such as fermentation, purification, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Fosfructose-2-13C (sodium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce different derivatives.

    Reduction: Reduction reactions can convert it into simpler sugars or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Fosfructose-2-13C (sodium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fosfructose-2-13C (sodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes, providing insights into the metabolic flux and energy production. The molecular targets and pathways involved include glycolysis, the citric acid cycle, and other metabolic pathways .

Comparison with Similar Compounds

  • Fosfructose-1-13C (sodium)
  • Fosfructose-6-13C (sodium)
  • Fosfructose-1,6-bisphosphate-13C (sodium)

Comparison: Fosfructose-2-13C (sodium) is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracking and studying specific metabolic pathways. Other similar compounds may be labeled at different positions, offering different insights and applications in research .

Properties

Molecular Formula

C6H10Na4O12P2

Molecular Weight

429.04 g/mol

IUPAC Name

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(513C)hexyl] phosphate

InChI

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i4+1;;;;

InChI Key

MVVGIYXOFMNDCF-PMPUIEPHSA-J

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C](=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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